3,4-Dimethylphenethylamine chemical structure and properties
3,4-Dimethylphenethylamine chemical structure and properties
An In-depth Technical Guide to 3,4-Dimethylphenethylamine (DMePEA)
Executive Summary
This technical guide provides a comprehensive overview of 3,4-Dimethylphenethylamine (DMePEA), a lesser-known member of the phenethylamine class of compounds. Structurally related to the classic psychedelic mescaline, DMePEA presents an intriguing target for neuropharmacological research. This document synthesizes the limited available direct experimental data with reasoned scientific inferences drawn from well-characterized analogous compounds. It is intended for researchers, scientists, and drug development professionals, offering insights into DMePEA's chemical properties, a proposed synthetic route, hypothesized mechanism of action, and suggested experimental protocols for its further characterization. The guide highlights the significant gaps in the current understanding of DMePEA, thereby outlining a roadmap for future research in this area.
Introduction
3,4-Dimethylphenethylamine (DMePEA) is a substituted phenethylamine that, despite its early description in scientific literature dating back to 1960, remains largely uncharacterized.[1] It is a positional isomer of other dimethylphenethylamines and shares a structural relationship with the hallucinogenic compound mescaline (3,4,5-trimethoxyphenethylamine).[1] The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of psychoactive substances, including stimulants, entactogens, and hallucinogens.[2]
While compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and mescaline have been extensively studied, DMePEA has received minimal scientific attention. The primary available data consists of preliminary animal studies that report significant behavioral effects, including a strong rage reaction in cats and the induction of body tremors and salivation in rats.[1] The effects of DMePEA in humans have not been documented.[1] Its inclusion in Alexander Shulgin's "The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds" underscores its relevance within the landscape of psychoactive phenethylamines.[1][3]
This guide aims to consolidate the existing knowledge on DMePEA and, more importantly, to provide a scientifically grounded framework for its further investigation. By examining its structure and the established properties of related molecules, we can propose likely synthetic pathways, hypothesize its mechanism of action, and outline the necessary experimental workflows to validate these hypotheses. For the drug development professional, DMePEA represents a novel chemical entity with potential CNS activity that warrants a systematic and thorough evaluation.
Chemical and Physical Properties
The fundamental characteristics of a molecule are dictated by its structure. DMePEA's structure consists of a phenethylamine core with two methyl groups substituted at the 3 and 4 positions of the phenyl ring. This substitution pattern distinguishes it from its more widely studied methoxy- and methylenedioxy- analogs.
Chemical Structure and Identifiers:
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IUPAC Name: 2-(3,4-dimethylphenyl)ethanamine[1]
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Chemical Formula: C₁₀H₁₅N[1]
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Molar Mass: 149.237 g·mol⁻¹[1]
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CAS Number: 17283-14-6[1]
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SMILES: CC1=C(C=C(C=C1)CCN)C[1]
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InChI: InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3[1]
The two methyl groups on the aromatic ring are electron-donating, which may influence the molecule's interaction with biological targets compared to the electron-donating but also potentially metabolically labile methoxy groups found in analogs like DMPEA.
Physicochemical Data Summary:
Direct experimental data on the physicochemical properties of DMePEA is scarce. The following table includes known identifiers and projected properties based on its chemical structure and data from similar phenethylamines.
| Property | Value | Source/Comment |
| IUPAC Name | 2-(3,4-dimethylphenyl)ethanamine | [1] |
| CAS Number | 17283-14-6 | [1] |
| Molecular Formula | C₁₀H₁₅N | [1] |
| Molar Mass | 149.237 g·mol⁻¹ | [1] |
| Appearance | Projected: Colorless to pale yellow oil | Based on similar phenethylamines |
| Boiling Point | Not reported. Estimated to be >200 °C at atmospheric pressure. | --- |
| Melting Point | Not applicable (likely a liquid at room temp); HCl salt form would be a crystalline solid. | --- |
| Solubility | Projected: Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, ether). | Based on general amine properties |
| pKa | Estimated: ~9.5-10.5 | Typical for a primary amine |
Synthesis and Characterization
Proposed Synthetic Pathway via Benzyl Cyanide Reduction
This proposed two-step synthesis starts from the commercially available 3,4-dimethylbenzaldehyde. This route is advantageous due to the availability of starting materials and the high yields typically associated with these reaction types.
Step 1: Synthesis of 3,4-Dimethylbenzyl Cyanide
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Reaction: 3,4-Dimethylbenzaldehyde is first converted to its corresponding alcohol, 3,4-dimethylbenzyl alcohol, via reduction with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.
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The resulting alcohol is then converted to 3,4-dimethylbenzyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂).
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Finally, the benzyl chloride is reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to yield 3,4-dimethylbenzyl cyanide.
Step 2: Reduction of 3,4-Dimethylbenzyl Cyanide to 3,4-Dimethylphenethylamine
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Reaction: The nitrile group of 3,4-dimethylbenzyl cyanide is reduced to a primary amine.
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Reagents: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is a standard and effective choice for this transformation. Catalytic hydrogenation over a Raney nickel or palladium catalyst could also be employed.[4]
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Work-up: The reaction is carefully quenched with water and a strong base (e.g., NaOH) to hydrolyze the aluminum salts and liberate the free amine.
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Purification: The crude product is then purified by extraction into an organic solvent, followed by distillation under reduced pressure to yield pure 3,4-Dimethylphenethylamine.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of DMePEA.
Analytical Characterization
Unambiguous identification of the synthesized DMePEA would require a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two aromatic protons, the ethylamine sidechain protons (two triplets), the amine protons (a broad singlet), and two singlets for the two non-equivalent methyl groups on the phenyl ring.
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¹³C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms in the molecule, including two for the methyl groups, four for the aromatic carbons, and two for the ethyl sidechain.
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Mass Spectrometry (MS):
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GC-MS: Gas chromatography-mass spectrometry would be the preferred method for confirming the molecular weight and fragmentation pattern. The electron impact (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 149. The base peak is expected to be at m/z 44, corresponding to the [CH₂NH₂]⁺ fragment, which is characteristic of primary phenethylamines.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching bands for the primary amine at approximately 3300-3400 cm⁻¹, as well as C-H stretches for the aromatic and aliphatic portions of the molecule.
Pharmacology and Mechanism of Action
Known Biological Effects
The only reported in vivo data for DMePEA comes from early animal studies. It is reported to produce a "strong rage reaction" in cats and "body tremors and salivation in rats".[1] These observations suggest significant central nervous system activity. The rage reaction in cats has been anecdotally correlated with hallucinogenic potential for some phenethylamines, but this is not a validated predictive model.
Hypothesized Mechanism of Action
Given its structural similarity to mescaline and other psychedelic phenethylamines, it is highly probable that the primary pharmacological target of DMePEA is the serotonin 2A receptor (5-HT₂A) .[2][5] Most classic hallucinogens are agonists or partial agonists at this receptor. The activation of 5-HT₂A receptors, particularly in the cerebral cortex, is believed to be the initiating event for the cascade of downstream effects that result in altered perception and consciousness.
The methyl groups at the 3 and 4 positions, being electron-donating, may influence receptor affinity and efficacy compared to the methoxy groups in mescaline. It is also plausible that DMePEA interacts with other monoamine systems, such as other serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂C), dopamine receptors, and monoamine transporters (SERT, DAT, NET), which is common for many psychoactive phenethylamines.[6][7][8]
Hypothesized Signaling Pathway
Caption: Hypothesized 5-HT₂A receptor-mediated signaling.
Proposed In Vitro Experimental Workflow: Receptor Binding Assay
To test the hypothesis that DMePEA acts on monoamine receptors, a competitive radioligand binding assay is a standard and essential first step.
Objective: To determine the binding affinity (Ki) of DMePEA for a panel of key CNS receptors, including 5-HT₂A, 5-HT₂C, 5-HT₁A, D₂, and the serotonin transporter (SERT).
Methodology:
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Preparation of Membranes: Obtain commercially available cell membranes expressing the human recombinant receptors of interest or prepare them from cell culture.
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Assay Buffer Preparation: Prepare an appropriate assay buffer for each receptor target (e.g., Tris-HCl based buffer with specific additives).
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Compound Dilution: Prepare a serial dilution of DMePEA (e.g., from 1 nM to 100 µM) in the assay buffer.
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Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A), and the serially diluted DMePEA.
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Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.
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Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
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Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
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Data Analysis:
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Determine the concentration of DMePEA that inhibits 50% of the specific binding of the radioligand (IC₅₀).
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Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
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This workflow will provide crucial data on the primary targets of DMePEA and guide further functional studies (e.g., calcium flux assays for Gq-coupled receptors like 5-HT₂A).
Pharmacokinetics (Projected)
No pharmacokinetic data is available for DMePEA. However, based on related compounds like MDMA, we can project a likely pharmacokinetic profile.
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Absorption: As a small, lipophilic amine, DMePEA is likely to be readily absorbed following oral administration.
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Distribution: It is expected to cross the blood-brain barrier to exert its effects on the CNS.
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Metabolism: DMePEA will likely be a substrate for monoamine oxidase (MAO) enzymes, leading to oxidative deamination. Additionally, the methyl groups on the aromatic ring are potential sites for oxidation by cytochrome P450 (CYP450) enzymes (e.g., CYP2D6), potentially forming hydroxylated metabolites. The pharmacokinetics may be non-linear at higher doses if metabolic pathways become saturated, a phenomenon observed with MDMA.[9][10]
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Excretion: Metabolites and some amount of the unchanged drug are expected to be excreted primarily in the urine. The elimination half-life is likely to be relatively short, in the range of a few hours, similar to other phenethylamines.[11]
Toxicology and Safety Considerations
The reported induction of a "rage reaction" in cats at undefined doses suggests a potential for significant adverse neurological and behavioral effects at high concentrations.[1] The tremors and salivation observed in rats are indicative of strong sympathomimetic and/or serotonergic activity.
For research purposes, DMePEA should be handled as a potent, psychoactive compound of unknown toxicity. Standard laboratory personal protective equipment (gloves, lab coat, safety glasses) should be used. All work should be conducted in a well-ventilated fume hood. Given its structural relation to controlled substances, researchers should ensure compliance with all local and national regulations regarding the synthesis and handling of such compounds.
Conclusion and Future Directions
3,4-Dimethylphenethylamine is a chemical entity that sits at the intersection of known psychoactive scaffolds, yet its pharmacological profile remains a mystery. The limited data available suggests it is a potent CNS-active agent. This guide has provided a framework for its systematic investigation, from a proposed synthesis to a hypothesized mechanism of action centered on the 5-HT₂A receptor.
The path forward for understanding DMePEA is clear. The immediate priorities should be:
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Chemical Synthesis and Verification: A confirmed synthesis and full analytical characterization are paramount.
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In Vitro Pharmacology: A comprehensive receptor binding and functional assay screen is needed to identify its primary molecular targets and its potency and efficacy at these sites.
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In Vivo Studies: Should the in vitro data warrant it, well-controlled animal studies could be conducted to systematically evaluate its behavioral effects and establish a dose-response relationship.
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Pharmacokinetic and Metabolism Studies: Characterizing the ADME properties of DMePEA is crucial for understanding its duration of action and potential for drug-drug interactions.
By following this research path, the scientific community can begin to elucidate the pharmacological properties of this intriguing phenethylamine and determine its place within the broader landscape of neuroactive compounds.
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